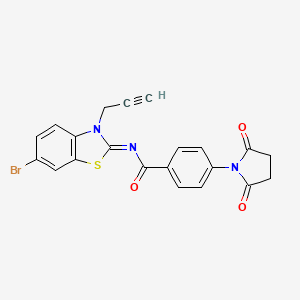
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C21H14BrN3O3S and its molecular weight is 468.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered attention in scientific research for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on recent studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiazole moiety, a bromo substituent, and an alkyne group. Its molecular formula is C18H17BrN2O2S with a molecular weight of approximately 396.31 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
This compound primarily acts through the inhibition of specific enzymes and proteins. It binds to the active sites of these molecular targets, blocking their functions and leading to various biological effects such as:
- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : It exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
Antitumor Activity
Recent studies have evaluated the antitumor potential of similar benzothiazole derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 5 | A549 (lung cancer) | 2.12 ± 0.21 |
| Compound 6 | HCC827 (lung cancer) | 5.13 ± 0.97 |
| Compound 8 | NCI-H358 (lung cancer) | 0.85 ± 0.05 |
These findings indicate that benzothiazole derivatives can effectively inhibit tumor growth in vitro .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated using broth microdilution methods against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 10 µg/mL |
| Staphylococcus aureus | 5 µg/mL |
These results suggest that the compound possesses substantial antibacterial properties .
Case Studies
- In Vitro Studies : A study investigated the effects of similar benzothiazole compounds on three human lung cancer cell lines (A549, HCC827, NCI-H358). Results indicated that these compounds effectively reduced cell viability in a dose-dependent manner.
- Mechanistic Insights : Research on related compounds revealed that they interact with DNA, binding predominantly within the minor groove, which may contribute to their antitumor activity by disrupting DNA replication processes .
Eigenschaften
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O3S/c1-2-11-24-16-8-5-14(22)12-17(16)29-21(24)23-20(28)13-3-6-15(7-4-13)25-18(26)9-10-19(25)27/h1,3-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIRNKZJQWCODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














